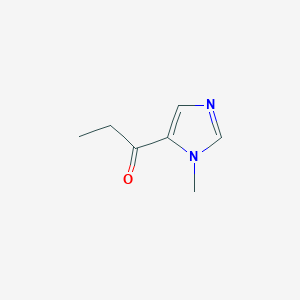

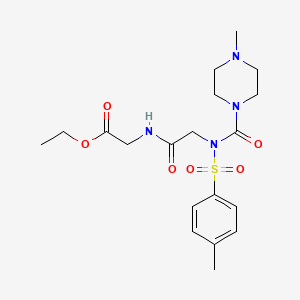

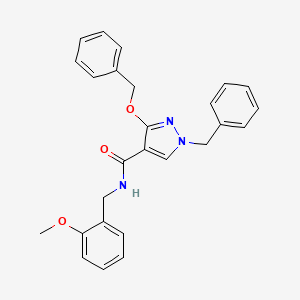

![molecular formula C9H16ClNO2 B2514195 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride CAS No. 2248291-24-7](/img/structure/B2514195.png)

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid; hydrochloride is a bicyclic amino acid that has been the subject of various synthetic studies due to its potential applications in transport systems and as a model substrate for discrimination of amino acid transport systems . Its structure includes an additional methylene group compared to its bicycloheptane analogue, which results in an optically symmetrical amino acid, eliminating the need for optical resolution to obtain a homogeneous test substrate .

Synthesis Analysis

The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been achieved through different routes. One approach involves the resolution of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate with O,O'-dibenzoyltartaric acid, followed by isomerization, hydrogenation, and hydrolysis to obtain various enantiomers . Another method includes a single-step synthesis on a gram scale of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine to confer chirality . Additionally, di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives have been synthesized via dihydro-1,3-oxazine or γ-lactone intermediates .

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized compounds have been determined using techniques such as NMR spectroscopy and X-ray crystallography. The relative configurations of the synthesized compounds were determined based on 3J(H,H) coupling constants . The crystal structure of related compounds, such as 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, has also been determined by X-ray diffraction .

Chemical Reactions Analysis

The synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been evaluated for their reactivity with Na+-independent amino acid transport systems, showing more reactivity than the bicycloheptane analogue . The compounds have also been used to prepare a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, with their biological activity evaluated on the GABA receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and their derivatives have been studied through various analytical techniques. The solubility profile and enantiomeric purity of the compounds have been measured, with some studies using chiral-HPLC for determination . The NMR spectroscopy has been extensively used for the assignment of the bicyclic carbon and proton resonances .

Applications De Recherche Scientifique

Synthesis and Transport Applications

3-Aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and compared to other bicycloheptane analogs for their specificity to the Na+-independent membrane transport system L in Ehrlich ascites tumor cell and rat hepatoma cell line HTC. These studies highlighted their higher reactivity with the Na+-independent amino acid transport system compared to other systems (Christensen et al., 1983).

Synthesis of Enantiomers and Derivatives

The synthesis of enantiomers and derivatives of 3-aminobicyclo compounds has been explored. For instance, the efficient synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its saturated analogues was achieved through isomerization, hydrogenation, and hydrolysis (Palkó et al., 2013).

Transformations for Synthesis and Structural Studies

Research has been conducted on the synthesis and transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. These transformations include the preparation of compounds like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid and determining their structures using IR and NMR (Palkó et al., 2011).

Application in Peptide Mimicry and Conformational Studies

Research into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, including 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid, has shown applications in peptide mimicry and studying conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .

Propriétés

IUPAC Name |

3-aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-6-1-2-7(3-6)5-9;/h6-7H,1-5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMUHDONAYPOSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

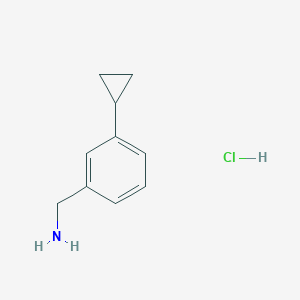

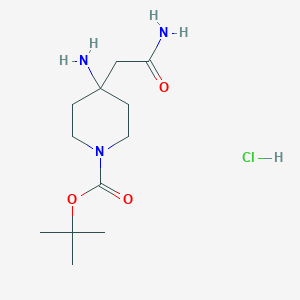

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

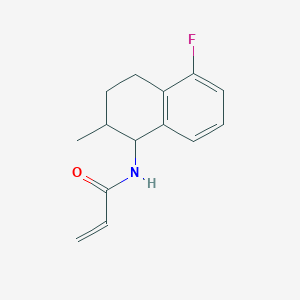

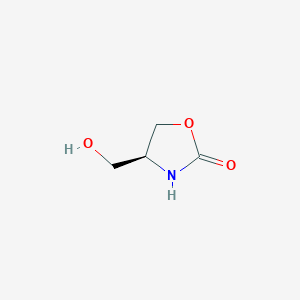

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)

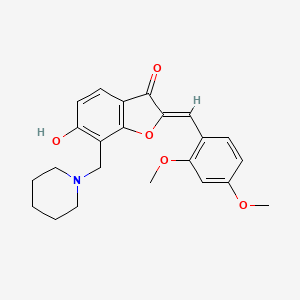

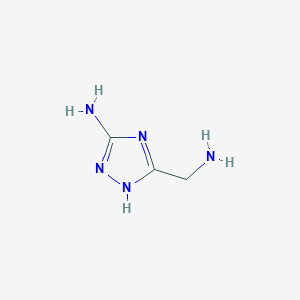

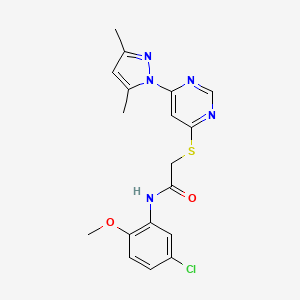

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)